molecular formula C7H4N4O5 B11881793 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide

3,4-dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide

Cat. No.: B11881793
M. Wt: 224.13 g/mol
InChI Key: LXSJSEDQQKLKLX-UHFFFAOYSA-N
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Description

3,4-Dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide is a heterocyclic compound with the molecular formula C7H4N4O5. It is characterized by the presence of a pyrrolo[2,3-b]pyridine core substituted with nitro groups at positions 3 and 4, and an oxide group at position 7.

Preparation Methods

The synthesis of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide typically involves multi-step organic reactions. One common synthetic route includes the nitration of 1H-pyrrolo[2,3-b]pyridine followed by oxidation. The nitration step can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent oxidation step can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate .

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

3,4-Dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions, leading to the formation of more highly oxidized derivatives.

    Reduction: Reduction of the nitro groups can be achieved using reducing agents such as tin(II) chloride or iron powder in acidic conditions, resulting in the formation of amino derivatives.

    Substitution: The nitro groups can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields amino derivatives, while substitution reactions can lead to a variety of substituted pyrrolo[2,3-b]pyridine derivatives.

Scientific Research Applications

3,4-Dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, its structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity and affecting cellular processes .

Comparison with Similar Compounds

3,4-Dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitro and oxide groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H4N4O5

Molecular Weight

224.13 g/mol

IUPAC Name

7-hydroxy-3,4-dinitropyrrolo[2,3-b]pyridine

InChI

InChI=1S/C7H4N4O5/c12-9-2-1-4(10(13)14)6-5(11(15)16)3-8-7(6)9/h1-3,12H

InChI Key

LXSJSEDQQKLKLX-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C2=NC=C(C2=C1[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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